molecular formula C24H26N4O4S B15017855 N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide

Cat. No.: B15017855
M. Wt: 466.6 g/mol
InChI Key: JUGRMHJXJDBPRL-UHFFFAOYSA-N
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Description

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes benzyl, dimethylsulfamoyl, phenylglycyl, and benzamide groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-benzyl-2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]benzamide

InChI

InChI=1S/C24H26N4O4S/c1-27(2)33(31,32)28(20-13-7-4-8-14-20)18-23(29)26-22-16-10-9-15-21(22)24(30)25-17-19-11-5-3-6-12-19/h3-16H,17-18H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

JUGRMHJXJDBPRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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